4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Phenylethanolamine N-methyltransferase inhibition α2-adrenoceptor selectivity Thienopyridine isostere

The only thienopyridine variant with established USP/EP pharmacopeial traceability for prasugrel ANDA analytical workflows—a requirement non-certified analogs cannot meet. Its 2(3H)-one moiety provides a distinct H-bond acceptor site governing target selectivity and regioselective derivatization. Generic substitution fails due to critical differences in oxidation state, ring fusion, and electronic properties. Supplied with comprehensive characterization data; employed as a primary reference standard for AMV/QC to streamline regulatory compliance and reduce analytical burden.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 178688-48-7
Cat. No. B178025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one
CAS178688-48-7
Synonyms4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CNCC2=C1SC(=O)C2
InChIInChI=1S/C7H9NOS/c9-7-3-5-4-8-2-1-6(5)10-7/h8H,1-4H2
InChIKeyWLKLAHLNIGTZHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one (CAS 178688-48-7): Key Thienopyridine Scaffold for Antiplatelet Drug Development and Reference Standard Applications


4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one (CAS 178688-48-7) is a fused thienopyridine heterocycle featuring a saturated pyridine ring and a 2-oxo substituent [1]. This scaffold serves as a critical intermediate in the synthesis of the antiplatelet agent prasugrel and is widely employed as a reference standard for analytical method validation (AMV) and quality control (QC) in abbreviated new drug applications (ANDA) [2]. Derivatives of this core exhibit potent antiplatelet aggregation activity and are under investigation as P2Y12 receptor antagonists [3].

Why Substituting 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one with Other Thienopyridine Analogs Compromises Regulatory Compliance and Target Selectivity


Generic substitution among thienopyridine intermediates is not straightforward due to critical differences in oxidation state, ring fusion pattern, and electronic properties. The 2(3H)-one moiety provides a distinct hydrogen-bonding acceptor site that influences both target binding [1] and regioselective functionalization [2]. Moreover, this specific compound is the only variant with established pharmacopeial traceability (USP/EP) for prasugrel-related analytical workflows, a requirement that non-certified analogs fail to meet [3].

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one (178688-48-7): Head-to-Head Quantitative Differentiation vs. Closest Analogs


Enhanced α2-Adrenoceptor Selectivity Over Benzylamine: Direct Ki Comparison in hPNMT Assays

The thienopyridine core confers superior selectivity for the α2-adrenoceptor compared to the benzylamine benchmark. In a head-to-head assay, 3-thienylmethylamine (compound 18) exhibited an hPNMT Ki of 110 ± 10 µM and an α2-adrenoceptor Ki of 32 ± 7 µM (selectivity ratio 0.29), while benzylamine (compound 15) showed hPNMT Ki 170 ± 10 µM and α2 Ki 20 ± 1 µM (selectivity ratio 0.12) [1].

Phenylethanolamine N-methyltransferase inhibition α2-adrenoceptor selectivity Thienopyridine isostere

Antiplatelet Aggregation Activity Comparable to Prasugrel: In Vitro Inhibition Data

Derivatives built on the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine scaffold demonstrate platelet agglutination inhibition levels that rival the clinical antiplatelet agent prasugrel. Specifically, compounds 4a and 4g achieved 88.25% and 70.17% inhibition of platelet agglutination, respectively, when compared to prasugrel and aspirin as reference controls [1].

Antiplatelet therapy P2Y12 receptor antagonism Thrombosis

Regulatory-Compliant Reference Standard with Pharmacopeial Traceability

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one is supplied with detailed characterization data compliant with regulatory guidelines and offers further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This level of documentation is not routinely available for generic thienopyridine intermediates sourced from non-specialty suppliers.

Analytical method validation Quality control Abbreviated New Drug Application

Scalable Synthetic Access: 62% Overall Yield in Ticlopidine Precursor Synthesis

A productive and scalable approach provides the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine core in 62% overall yield via a 4-step sequence from thiophene [1]. This efficiency supports cost-effective procurement for large-scale campaigns, a critical consideration when evaluating alternative scaffolds that require lengthier syntheses.

Process chemistry Scale-up synthesis Thienopyridine intermediates

Procurement-Driven Application Scenarios for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3H)-one (178688-48-7)


Reference Standard for Prasugrel ANDA Filing and Commercial QC

Used as a primary reference standard for analytical method development, method validation (AMV), and quality control (QC) in abbreviated new drug applications (ANDA) for prasugrel. The compound is supplied with detailed characterization data and offers traceability to USP or EP pharmacopeial standards, supporting regulatory compliance and reducing analytical burden [1].

Scaffold for Selective Phenylethanolamine N-Methyltransferase (hPNMT) Inhibitor Design

Serves as a starting point for structure-activity relationship (SAR) studies targeting hPNMT. Direct comparative data show that the thienopyridine core provides 2.4-fold higher selectivity for the α2-adrenoceptor over the benzylamine isostere, making it a preferred scaffold when minimizing off-target adrenergic activity is critical [2].

Building Block for Next-Generation P2Y12 Antagonists

Employed as a core intermediate in the synthesis of novel antiplatelet agents. Derivatives built on this scaffold have demonstrated in vitro platelet agglutination inhibition of up to 88.25%, comparable to prasugrel, indicating its viability for lead optimization programs aiming to bypass the metabolic activation step required for thienopyridine prodrugs [3].

Large-Scale Synthesis of Thienopyridine Intermediates

Leveraged in process chemistry for the kilogram-scale production of ticlopidine and related antiplatelet agents. A validated 4-step route from thiophene delivers the core scaffold in 62% overall yield, providing a cost-effective and scalable entry point for industrial procurement [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2(3h)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.